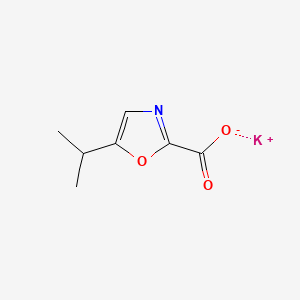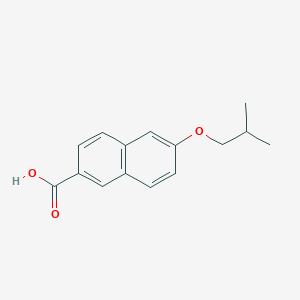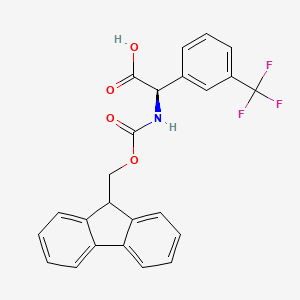![molecular formula C20H23Br2Cl3N2O2 B14020698 4-[[4-[Bis(3-chloropropyl)amino]-3-methoxyphenyl]methylideneamino]-2,6-dibromophenol;hydrochloride CAS No. 60625-62-9](/img/structure/B14020698.png)
4-[[4-[Bis(3-chloropropyl)amino]-3-methoxyphenyl]methylideneamino]-2,6-dibromophenol;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[[4-[Bis(3-chloropropyl)amino]-3-methoxyphenyl]methylideneamino]-2,6-dibromophenol;hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple halogen atoms and functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[4-[Bis(3-chloropropyl)amino]-3-methoxyphenyl]methylideneamino]-2,6-dibromophenol;hydrochloride typically involves multiple steps, including halogenation, amination, and methoxylation reactions The process begins with the halogenation of a phenol derivative to introduce bromine atoms at specific positionsFinally, the methoxy group is added via a methylation reaction .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to accommodate larger quantities. This typically requires optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency. The process also includes purification steps to ensure the final product meets the required purity standards .
化学反応の分析
Types of Reactions
4-[[4-[Bis(3-chloropropyl)amino]-3-methoxyphenyl]methylideneamino]-2,6-dibromophenol;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Electrophiles: Halogens, sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce quinones, while reduction reactions may yield amines or alcohols. Substitution reactions can result in a variety of derivatives, depending on the nucleophile or electrophile involved .
科学的研究の応用
4-[[4-[Bis(3-chloropropyl)amino]-3-methoxyphenyl]methylideneamino]-2,6-dibromophenol;hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-[[4-[Bis(3-chloropropyl)amino]-3-methoxyphenyl]methylideneamino]-2,6-dibromophenol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms and functional groups allow it to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. This interaction can lead to various effects, such as antimicrobial activity or inhibition of cancer cell growth .
類似化合物との比較
Similar Compounds
4-[[4-[Bis(3-chloropropyl)amino]-2-chloro-phenyl]methylideneamino]-2,6-dichloro-phenol: Similar structure but with chlorine atoms instead of bromine.
4-[[4-[Bis(3-chloropropyl)amino]-2-methylphenyl]methylideneamino]-2,6-dibromo-phenol: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
The uniqueness of 4-[[4-[Bis(3-chloropropyl)amino]-3-methoxyphenyl]methylideneamino]-2,6-dibromophenol;hydrochloride lies in its specific combination of functional groups and halogen atoms, which confer distinct chemical and biological properties.
特性
CAS番号 |
60625-62-9 |
|---|---|
分子式 |
C20H23Br2Cl3N2O2 |
分子量 |
589.6 g/mol |
IUPAC名 |
4-[[4-[bis(3-chloropropyl)amino]-3-methoxyphenyl]methylideneamino]-2,6-dibromophenol;hydrochloride |
InChI |
InChI=1S/C20H22Br2Cl2N2O2.ClH/c1-28-19-10-14(13-25-15-11-16(21)20(27)17(22)12-15)4-5-18(19)26(8-2-6-23)9-3-7-24;/h4-5,10-13,27H,2-3,6-9H2,1H3;1H |
InChIキー |
LJNHWPUODJVHGN-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)C=NC2=CC(=C(C(=C2)Br)O)Br)N(CCCCl)CCCCl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


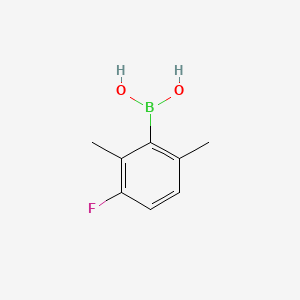

![5-Bromo-2-(3-fluorophenyl)-[3,4'-bipyridin]-6-amine](/img/structure/B14020624.png)

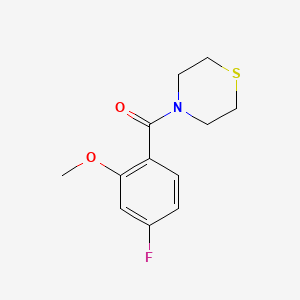
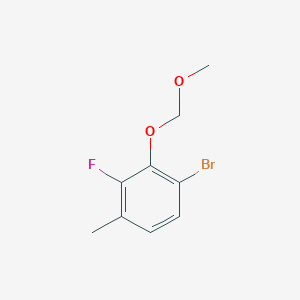

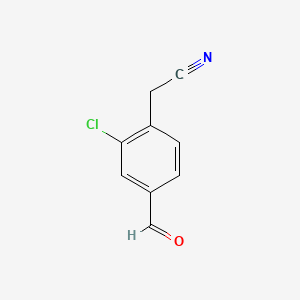
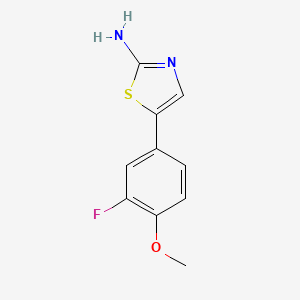

![(4-Bromopyrazolo[1,5-a]pyridin-3-yl)methanol](/img/structure/B14020669.png)
